1,1,5-Trifluoroindan
Description
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Properties
IUPAC Name |
3,3,6-trifluoro-1,2-dihydroindene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3/c10-7-1-2-8-6(5-7)3-4-9(8,11)12/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYIKVIUISXNQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C1C=C(C=C2)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672320 | |
| Record name | 1,1,5-Trifluoro-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57584-73-3 | |
| Record name | 1,1,5-Trifluoro-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1,1,5-Trifluoroindan is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them valuable in drug design. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Anticancer Properties
Research has indicated that this compound may possess significant anticancer properties. A study evaluating various fluorinated compounds found that those with trifluoromethyl groups exhibited notable antiproliferative activity against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent. Preliminary in vitro studies suggest that it exhibits activity against a range of bacterial strains. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Neuroprotective Effects
Recent investigations have also explored the neuroprotective potential of this compound. Animal models have demonstrated that the compound can mitigate neurodegenerative processes associated with conditions like Alzheimer's disease. This effect is hypothesized to stem from its ability to reduce oxidative stress and inflammation in neuronal tissues .
Case Studies and Experimental Data
Several case studies highlight the biological activities of this compound:
- Anticancer Activity : In a controlled study involving various fluorinated indan derivatives, this compound was compared with other compounds for its ability to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls .
- Antimicrobial Efficacy : A series of experiments assessed the minimum inhibitory concentration (MIC) of this compound against common pathogens. The compound displayed MIC values comparable to standard antibiotics used in clinical settings .
- Neuroprotection : In vivo studies using rodent models revealed that treatment with this compound resulted in improved cognitive function and reduced markers of neuroinflammation following induced neurotoxic injury .
Summary Table of Biological Activities
| Biological Activity | Model Used | Findings |
|---|---|---|
| Anticancer | Xenograft models | Significant tumor size reduction |
| Antimicrobial | Bacterial strains | MIC comparable to standard antibiotics |
| Neuroprotective | Rodent models | Improved cognitive function and reduced inflammation |
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
- Membrane Disruption : In bacteria, it may disrupt cell membrane integrity leading to cell lysis.
- Oxidative Stress Reduction : Its neuroprotective effects are linked to the reduction of reactive oxygen species (ROS) and enhancement of antioxidant defenses.
Scientific Research Applications
1,1,5-Trifluoroindan is a fluorinated compound that has garnered interest in various scientific research applications due to its unique chemical properties. This article delves into the applications of this compound, highlighting its significance in fields such as medicinal chemistry, materials science, and environmental studies.
Medicinal Chemistry
-
Pharmaceutical Development :
- The compound has been explored for its potential as a scaffold in the development of novel pharmaceuticals. Its ability to modulate biological activity while maintaining favorable pharmacokinetic properties makes it an attractive candidate for drug discovery.
- Case Study : Research has indicated that derivatives of this compound exhibit promising activity against specific cancer cell lines, suggesting potential applications in oncology .
- Antiviral Agents :
Materials Science
- Fluorinated Polymers :
- The incorporation of this compound into polymer matrices has been investigated for enhancing thermal stability and chemical resistance. These polymers are useful in coatings and insulation materials.
- Data Table :
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Application Areas | Coatings, Insulation |
- Nanocomposites :
Environmental Studies
-
Fluorinated Compounds in Environmental Monitoring :
- This compound can serve as a tracer in environmental studies due to its distinctive chemical signature. Its persistence and detectability make it suitable for tracking pollution sources.
- Case Study : Research on the environmental fate of fluorinated compounds indicates that this compound can be effectively used to study the transport and degradation of pollutants in aquatic systems .
- Green Chemistry :
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for 1,1,5-Trifluoroindan, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves fluorination of indane derivatives using agents like sulfur tetrafluoride (SF₄) or DAST (diethylaminosulfur trifluoride). Key steps include monitoring reaction progress via thin-layer chromatography (TLC) or GC-MS and optimizing temperature (e.g., −78°C to room temperature) to minimize side reactions. Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the product .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Use ¹⁹F NMR to confirm fluorine substitution patterns (chemical shifts typically range from −60 to −80 ppm for trifluoromethyl groups). Pair with ¹H NMR and 13C NMR to resolve aromatic proton environments. High-resolution mass spectrometry (HRMS) and FTIR (for C-F stretching bands ~1100–1250 cm⁻¹) further validate molecular structure. Purity should be assessed via HPLC with a C18 column and UV detection .
Q. What thermodynamic properties (e.g., boiling point, solubility) are critical for handling this compound in experimental workflows?
- Methodological Answer : Refer to NIST Chemistry WebBook or TRC Thermo Tables for vapor pressure and enthalpy data. Solubility in polar aprotic solvents (e.g., DCM, THF) is higher due to fluorine’s electronegativity. Conduct differential scanning calorimetry (DSC) to determine melting points and thermal stability .
Q. What safety protocols are essential when working with fluorinated compounds like this compound?
- Methodological Answer : Follow GHS hazard guidelines: wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of volatile fluorinated intermediates. Store in airtight containers away from moisture. Emergency procedures should include immediate flushing of exposed skin/eyes with water and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound (e.g., conflicting catalytic outcomes)?
- Methodological Answer : Cross-validate experimental conditions (e.g., solvent polarity, catalyst loading, temperature) across studies. Use control experiments to isolate variables. For example, if fluorination efficiency varies, compare anhydrous vs. moisture-containing conditions. Leverage DFT calculations to model electronic effects and predict reaction pathways .
Q. What experimental designs are optimal for studying the electronic effects of fluorine substituents in this compound’s reactivity?
- Methodological Answer : Employ Hammett plots to correlate substituent positions with reaction rates. Pair with X-ray crystallography to analyze bond lengths and angles, revealing inductive effects. Electrochemical methods (cyclic voltammetry) can quantify electron-withdrawing impacts on redox potentials .
Q. How do steric and electronic factors influence regioselectivity in derivatization reactions of this compound?
- Methodological Answer : Conduct competitive experiments with bulky vs. small electrophiles (e.g., methyl iodide vs. trimethylsilyl chloride) to assess steric hindrance. Use computational tools (Gaussian, ORCA) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Compare kinetic vs. thermodynamic product ratios under varying temperatures .
Q. What strategies ensure reproducibility in synthesizing this compound derivatives across different labs?
- Methodological Answer : Standardize reagent sources (e.g., anhydrous solvents from the same supplier) and document humidity/temperature conditions. Share raw NMR and chromatographic data via open-access repositories to enable cross-lab validation. Use round-robin testing to identify protocol-sensitive steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
